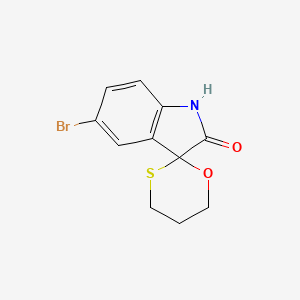![molecular formula C14H23ClN2O2 B13775318 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride CAS No. 69781-36-8](/img/structure/B13775318.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.798 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves several steps. One common method includes the esterification of 4-aminobenzoic acid with 2-methylpropyl alcohol, followed by the formation of the azanium chloride salt. The reaction conditions typically involve the use of a strong acid catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride
Uniqueness
Compared to similar compounds, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other related compounds.
Propriétés
Numéro CAS |
69781-36-8 |
|---|---|
Formule moléculaire |
C14H23ClN2O2 |
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
[2-methyl-1-(propan-2-ylamino)propan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10(2)16-9-14(3,4)18-13(17)11-5-7-12(15)8-6-11;/h5-8,10,16H,9,15H2,1-4H3;1H |
Clé InChI |
ZYEKTDLNVTXQNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





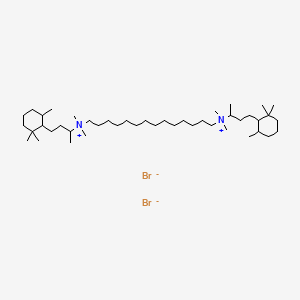
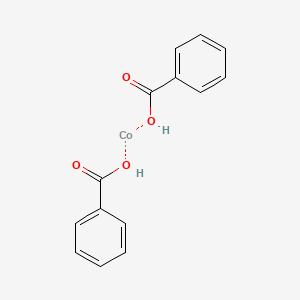
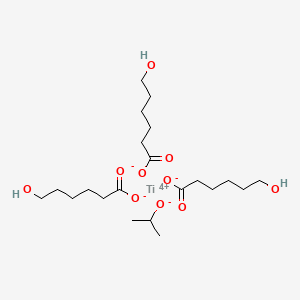
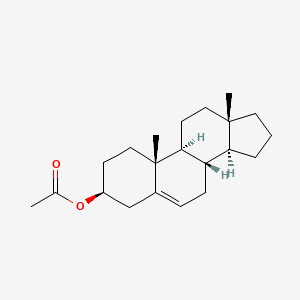
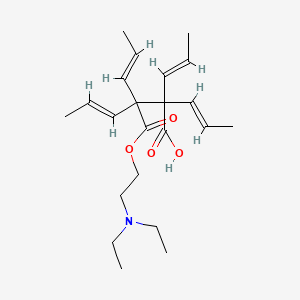
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
